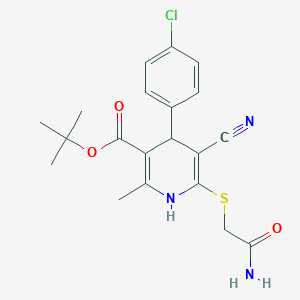![molecular formula C8H16ClNO3 B3013868 Methyl 2-[(oxan-4-yl)amino]acetate hydrochloride CAS No. 1955516-05-8](/img/structure/B3013868.png)
Methyl 2-[(oxan-4-yl)amino]acetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(oxan-4-yl)amino]acetate hydrochloride is a compound that falls within the category of esterified amino acids and has potential applications in various fields, including medicinal chemistry and sensor technology. Although the provided data does not directly discuss this specific compound, it includes related compounds that can offer insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of amino acid esters with aldehydes or other reactive intermediates. For instance, the synthesis of a Schiff base ligand was achieved by reacting glycine-methyl ester hydrochloride with 2-hydroxy-1-naphthaldehyde . Similarly, the synthesis of various methyl 4-amino-2,2-dioxo-2,5-dihydro-1,2λ^6-oxathiole-3-carboxylates was reported through reactions involving cyanohydrins and methyl 2-(chlorosulfonyl)acetate . These methods could potentially be adapted for the synthesis of Methyl 2-[(oxan-4-yl)amino]acetate hydrochloride by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic methods and, in some cases, X-ray crystallography. For example, the structure of a Schiff base ligand was confirmed using NMR, FTIR, UV-Visible spectroscopy, and X-ray single-crystal data . These techniques are crucial for determining the molecular structure and confirming the identity of synthesized compounds, including Methyl 2-[(oxan-4-yl)amino]acetate hydrochloride.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes their ability to interact with biological molecules and anions. The Schiff base ligand mentioned earlier was shown to bind calf thymus DNA and cleave it without external agents . Additionally, it demonstrated sensitivity to various anions, particularly the CN- anion . These findings suggest that Methyl 2-[(oxan-4-yl)amino]acetate hydrochloride could also exhibit interesting reactivity with biological targets or anions, which could be explored in further studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, stability, and reactivity, are essential for their practical applications. For example, the fluorogenic reagent 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate was developed for the analysis of primary amines and showed good stability in acidic and basic solutions . These properties are important for the potential use of Methyl 2-[(oxan-4-yl)amino]acetate hydrochloride in analytical chemistry or as a biological agent.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research by Desai et al. (2001) indicates that compounds similar to Methyl 2-[(oxan-4-yl)amino]acetate hydrochloride, such as methyl 2-{2-[4-oxo-3-(arylcarbonylamino)-1,3-thiazolidin-2-yl] phenoxy} acetates, exhibit in vitro growth inhibitory activity against various microbes like E. coli, S. aureus, and Salmonella typhi para A (Desai, Dave, Shah, & Vyas, 2001).
Synthesis Optimization
Wang Guo-hua (2008) focused on optimizing the synthesis of similar compounds, specifically Methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, by investigating factors affecting yield and specifying optimum reaction conditions (Wang Guo-hua, 2008).
Application in Drug Synthesis
Hu Jia-peng (2012) discussed the use of (S)-methyl 2-amino-2-(2-chlorophenyl)acetate in the synthesis of Clopidogrel bisulfate, indicating the relevance of similar compounds in drug synthesis (Hu Jia-peng, 2012).
Fluorogenic Reagent for Amine Analysis
P. Chen and M. Novotny (1997) developed a fluorogenic reagent, 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate, for analyzing primary amines and aminated carbohydrates. This shows the potential of related compounds in analytical chemistry (Chen & Novotny, 1997).
Reactivity Studies
The reactivity of similar compounds, such as methyl (3,6‐dichloropyridazin‐4‐yl)acetate, has been studied by Adembri et al. (1976), providing insights into the chemical behavior of these compounds, which could be extrapolated to Methyl 2-[(oxan-4-yl)amino]acetate hydrochloride (Adembri, Sio, Nesi, & Scotton, 1976).
Educational Use in Organic Chemistry
W. Min (2015) described the use of a drug intermediate, methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, in an undergraduate Organic Chemistry course, suggesting the educational value of such compounds in fostering interest in scientific research (W. Min, 2015).
Safety And Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
methyl 2-(oxan-4-ylamino)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-11-8(10)6-9-7-2-4-12-5-3-7;/h7,9H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRYNVPHEAJKBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1CCOCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(oxan-4-yl)amino]acetate hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Pyridin-2-ylpiperazin-1-yl)methyl]piperidine-1-sulfonyl fluoride](/img/structure/B3013787.png)
![(4-(4-butylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B3013788.png)
![N-[(4-tert-butylphenyl)(cyano)methyl]-2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B3013790.png)
![1-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B3013791.png)

![Ethyl 3-[(2-thienylmethyl)amino]propanoate](/img/structure/B3013798.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea](/img/structure/B3013799.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzamide](/img/structure/B3013801.png)

![N-(2-chlorobenzyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3013803.png)


